N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Overview
Description
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound known for its potential applications in medicinal chemistry, particularly as a focal adhesion kinase (FAK) inhibitor. This compound is characterized by its unique structure, which includes a morpholinomethyl group attached to a phenyl ring, a tetrahydroquinazoline core, and a sulfonamide group. These structural features contribute to its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the Mannich reaction, which involves the condensation of 2-cyanoacetic acid, paraformaldehyde, and morpholine to form 2-(morpholinomethyl)acrylonitrile . This intermediate can then undergo further reactions, such as Michael addition, to introduce additional functional groups and form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with focal adhesion kinase (FAK). By binding to the active site of FAK, the compound inhibits its kinase activity, leading to the disruption of cell signaling pathways that promote cancer cell survival, proliferation, and migration . This inhibition can induce apoptosis in cancer cells and prevent their spread, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
N-(4-(morpholinomethyl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can be compared with other FAK inhibitors and morpholine-containing compounds:
Similar Compounds: Other FAK inhibitors include compounds like TAE226 and PF-573,228, which also target the kinase activity of FAK.
Uniqueness: The unique combination of a morpholinomethyl group, a tetrahydroquinazoline core, and a sulfonamide group distinguishes this compound from other FAK inhibitors.
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,4-dioxo-1H-quinazoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-18-16-11-15(5-6-17(16)20-19(25)21-18)29(26,27)22-14-3-1-13(2-4-14)12-23-7-9-28-10-8-23/h1-6,11,22H,7-10,12H2,(H2,20,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBPBRAXPRQSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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